9H-Thioxanthen-9-one, 3-(4-aminophenyl)-, 10,10-dioxide
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Overview
Description
9H-Thioxanthen-9-one, 3-(4-aminophenyl)-, 10,10-dioxide is a chemical compound with the molecular formula C19H13NO3S and a molecular weight of 335.37642 g/mol . This compound is known for its unique structure, which includes a thioxanthene core with an amino group attached to a phenyl ring and a dioxide group at the 10,10-position .
Preparation Methods
The synthesis of 9H-Thioxanthen-9-one, 3-(4-aminophenyl)-, 10,10-dioxide typically involves the following steps:
Chemical Reactions Analysis
9H-Thioxanthen-9-one, 3-(4-aminophenyl)-, 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the dioxide group or reduce other functional groups present in the molecule.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
9H-Thioxanthen-9-one, 3-(4-aminophenyl)-, 10,10-dioxide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Mechanism of Action
The mechanism of action of 9H-Thioxanthen-9-one, 3-(4-aminophenyl)-, 10,10-dioxide involves its interaction with molecular targets and pathways within biological systems. The amino group on the phenyl ring allows the compound to form hydrogen bonds and other interactions with proteins and nucleic acids. The dioxide group can participate in redox reactions, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
9H-Thioxanthen-9-one, 3-(4-aminophenyl)-, 10,10-dioxide can be compared with other similar compounds, such as:
Thioxanthene: The parent compound of the thioxanthene family, which lacks the amino and dioxide groups.
Thioxanthen-9-one: A derivative with a ketone group at the 9-position but without the amino and dioxide groups.
3-(4-aminophenyl)-thioxanthene: A compound with an amino group on the phenyl ring but lacking the dioxide group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .
Properties
CAS No. |
890045-45-1 |
---|---|
Molecular Formula |
C19H13NO3S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-(4-aminophenyl)-10,10-dioxothioxanthen-9-one |
InChI |
InChI=1S/C19H13NO3S/c20-14-8-5-12(6-9-14)13-7-10-16-18(11-13)24(22,23)17-4-2-1-3-15(17)19(16)21/h1-11H,20H2 |
InChI Key |
NZYPWOAZAUDTMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C4=CC=C(C=C4)N |
Origin of Product |
United States |
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